Cinchonidine sulfate trihydrate
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Overview
Description
Cinchonidine sulfate trihydrate is a naturally occurring alkaloid derived from the bark of Cinchona trees. It is one of the four principal alkaloids found in Cinchona bark, alongside quinine, quinidine, and cinchonine. This compound is known for its antimalarial properties and has been used in traditional medicine for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cinchonidine sulfate trihydrate typically involves the extraction of cinchonidine from Cinchona bark. The bark is first ground and then subjected to an extraction process using organic solvents. The extracted cinchonidine is then purified through crystallization. The sulfate salt is formed by reacting cinchonidine with sulfuric acid, and the trihydrate form is obtained by crystallizing the sulfate salt in the presence of water .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The extraction process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity of the final product. The use of activated carbon and other adsorbents helps in removing impurities during the crystallization process .
Chemical Reactions Analysis
Types of Reactions
Cinchonidine sulfate trihydrate undergoes various chemical reactions, including:
Oxidation: Cinchonidine can be oxidized to form cinchonidine N-oxide.
Reduction: Reduction of cinchonidine can lead to the formation of dihydrocinchonidine.
Substitution: Cinchonidine can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
Oxidation: Cinchonidine N-oxide.
Reduction: Dihydrocinchonidine.
Substitution: Halogenated derivatives of cinchonidine.
Scientific Research Applications
Cinchonidine sulfate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis and enantioselective chromatography.
Biology: this compound is studied for its potential antimalarial and antimicrobial properties.
Medicine: It has been used in the treatment of malaria and is being investigated for its potential in treating other diseases.
Industry: It is used in the production of chiral intermediates and as a resolving agent for racemic mixtures.
Mechanism of Action
The mechanism of action of cinchonidine sulfate trihydrate involves its interaction with heme in the malaria parasite. Cinchonidine binds to heme, preventing its detoxification and leading to the accumulation of toxic heme derivatives within the parasite. This ultimately results in the death of the parasite . Additionally, cinchonidine may interact with other molecular targets and pathways, contributing to its antimalarial and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinine: Another major alkaloid from Cinchona bark, known for its antimalarial properties.
Quinidine: An isomer of quinine, used primarily as an antiarrhythmic agent.
Cinchonine: Similar to cinchonidine but with different stereochemistry.
Uniqueness
Cinchonidine sulfate trihydrate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral catalyst and its specific interactions with molecular targets make it valuable in both research and industrial applications .
Properties
CAS No. |
5948-98-1 |
---|---|
Molecular Formula |
C38H52N4O9S |
Molecular Weight |
740.9 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;trihydrate |
InChI |
InChI=1S/2C19H22N2O.H2O4S.3H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);3*1H2/t2*13-,14-,18-,19+;;;;/m00..../s1 |
InChI Key |
OURNGHKIKULCHM-DMMCLRCZSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.O.O.O.OS(=O)(=O)O |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
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